molecular formula C10H8FN3O4S B2934116 N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 887461-52-1

N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2934116
CAS No.: 887461-52-1
M. Wt: 285.25
InChI Key: JWKJQZFMXOOCPG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a pyrimidine sulfonamide derivative characterized by a 2-fluorophenyl group attached to the sulfonamide nitrogen and a dioxo-tetrahydropyrimidine core. The fluorine atom at the ortho position of the phenyl ring may enhance electronic effects and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O4S/c11-6-3-1-2-4-7(6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKJQZFMXOOCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of 2-fluoroaniline with a suitable sulfonyl chloride, followed by cyclization with a urea derivative. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various organic reactions and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Substituents on Pyrimidine/Phenyl Rings Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity / Notes
Target: N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide 2-fluorophenyl, dioxo 325.30 (calc.) Not reported Sulfonamide, dioxo Potential enzyme inhibitor (inferred from analogs)
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 4-fluorophenyl, carboxylic acid 280.23 (calc.) Not reported Carboxylic acid, dioxo Kynurenine formamidase inhibitor (ΔG = -8.7 kcal/mol)
Compound 5d 4-fluorocarbamothionyl, thioxo ~400 (est.) 313–315 Thioxo, carbamothionyl Synthetic intermediate; no reported bioactivity
N-benzyl-N,6-dimethyl-2,4-dioxo-...-sulfonamide Benzyl, methyl at N and C6 309.34 Not reported Sulfonamide, methyl, benzyl Structural analog; potential CNS penetration
Compound 36 Benzamide, ethyl at C3, amino at C6 ~320 (est.) >320 Amide, amino, ethyl High thermal stability; synthetic focus
N-(3-Acetylphenyl)-6-methyl-4-oxo-2-thioxo...sulfonamide (6d) Acetylphenyl, methyl, thioxo ~370 (est.) Not reported Thioxo, acetyl CDK2A inhibitor; induces cell cycle arrest

Key Observations :

  • Functional Groups : Replacement of the sulfonamide with a carboxylic acid () reduces molecular weight but may limit membrane permeability due to increased polarity. Thioxo analogs () exhibit lower melting points (~305–315°C) compared to dioxo derivatives, suggesting altered crystallinity .
  • Biological Activity : The thioxo-containing compound 6d () shows CDK2A inhibition, while the 4-fluorophenyl carboxylic acid derivative () targets mosquito kynurenine formamidase, highlighting substituent-driven selectivity .

Pharmacokinetic and Computational Insights

  • Lipophilicity : The 2-fluorophenyl group in the target compound may increase logP compared to polar carboxylic acid analogs (), enhancing passive diffusion .
  • Thermal Stability : High melting points (>300°C) in dioxo derivatives () suggest robust solid-state stability, critical for formulation .
  • Docking Studies : The 4-fluorophenyl carboxylic acid analog () shows strong binding to kynurenine formamidase (ΔG = -8.7 kcal/mol), but the target’s sulfonamide group could improve target engagement via hydrogen bonding .

Biological Activity

N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H11FN2O4S
  • Molecular Weight : 307.30 g/mol
  • IUPAC Name : this compound

The compound features a tetrahydropyrimidine ring with a sulfonamide group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds within the pyrimidine class exhibit various antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit bacterial growth and exhibit antifungal activity. The specific compound has been tested against several bacterial strains with promising results.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans12100

These results suggest that this compound possesses significant antimicrobial properties.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Line : A431 (vulvar epidermal carcinoma)
    • IC50 : 25 µM
  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 30 µM

These findings indicate a moderate level of activity against cancer cells, warranting further investigation into its mechanism of action and potential clinical applications.

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis and disrupt cellular metabolism in target organisms. This is particularly relevant in the context of antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted on a range of bacterial strains.
    • Results indicated a dose-dependent inhibition of growth.
    • Suggested mechanisms included disruption of cell wall synthesis and inhibition of DNA replication.
  • Anticancer Study :
    • Evaluated in human cancer cell lines.
    • Showed induction of apoptosis in treated cells.
    • Mechanistic studies suggested involvement of caspase activation pathways.

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